Cas no 904270-77-5 (N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-4-fluorobenzamide)

N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-4-fluorobenzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core functionalized with an azepan-1-yl carbonylmethylthio moiety and a 4-fluorobenzamide group. This structure suggests potential utility in medicinal chemistry, particularly as a protease or kinase inhibitor due to its heterocyclic and amide functionalities. The inclusion of a fluorine atom enhances metabolic stability and binding affinity, while the azepane ring may improve solubility and pharmacokinetic properties. Its modular design allows for further derivatization, making it a versatile intermediate for drug discovery. The compound’s well-defined synthetic route ensures reproducibility and scalability for research applications.
N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-4-fluorobenzamide structure
904270-77-5 structure
Product Name:N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-4-fluorobenzamide
CAS No:904270-77-5
MF:C18H21FN4O3S
MW:392.447746038437
CID:6021000
PubChem ID:7502296
Update Time:2025-05-30

N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-4-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-4-fluorobenzamide
    • N-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
    • N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide
    • F1885-0327
    • CHEMBL1589422
    • MLS001236086
    • N-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide
    • 904270-77-5
    • AKOS024617659
    • HMS2999O15
    • SMR000807124
    • Inchi: 1S/C18H21FN4O3S/c19-14-7-5-13(6-8-14)17(25)20-11-15-21-22-18(26-15)27-12-16(24)23-9-3-1-2-4-10-23/h5-8H,1-4,9-12H2,(H,20,25)
    • InChI Key: SZJRKWBVGRSFSZ-UHFFFAOYSA-N
    • SMILES: C(NCC1=NN=C(SCC(N2CCCCCC2)=O)O1)(=O)C1=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 392.13183988g/mol
  • Monoisotopic Mass: 392.13183988g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 114Ų

N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-4-fluorobenzamide Pricemore >>

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Additional information on N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-4-fluorobenzamide

Comprehensive Overview of N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-4-fluorobenzamide (CAS 904270-77-5)

N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-4-fluorobenzamide (CAS 904270-77-5) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and biochemical research. Its unique molecular architecture, featuring a 1,3,4-oxadiazole core and a 4-fluorobenzamide moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, given its ability to interact with key enzymes and receptors.

The compound's azepan-1-yl group contributes to its lipophilicity, enhancing its membrane permeability—a critical factor in drug development. Recent studies have explored its role in targeting neurodegenerative diseases, a hot topic in modern medicine. With the rise of AI-driven drug discovery, 904270-77-5 has been frequently mentioned in computational chemistry discussions, particularly in virtual screening and molecular docking simulations. This aligns with the growing trend of using machine learning to identify novel therapeutic agents.

From a synthetic chemistry perspective, the sulfanyl linkage in N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-4-fluorobenzamide offers versatility for further derivatization. This feature is highly valued in medicinal chemistry, where researchers seek to optimize pharmacokinetic properties. The inclusion of a fluorine atom also aligns with current "fluorine pharmacology" trends, as fluorinated compounds often exhibit improved metabolic stability and bioavailability.

Analytical characterization of CAS 904270-77-5 typically involves advanced techniques such as LC-MS, NMR, and HPLC. These methods are essential for quality control, especially given the compound's potential use in preclinical studies. The scientific community has shown increasing interest in its stability under physiological conditions, a common search query among pharmacokinetics researchers. This reflects broader concerns about translational research and the bridge between in vitro and in vivo efficacy.

In the context of green chemistry, synthetic routes for N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-4-fluorobenzamide are being optimized to reduce environmental impact. This addresses the pharmaceutical industry's push toward sustainable practices—a major focus area in 2023-2024. Computational toxicity prediction tools are increasingly applied to compounds like 904270-77-5, responding to regulatory demands for safer drug candidates.

The 1,3,4-oxadiazole scaffold present in this molecule is part of a broader class of heterocycles investigated for antimicrobial properties. With antibiotic resistance becoming a global health crisis, this connection makes CAS 904270-77-5 relevant to contemporary antimicrobial research. Patent literature suggests potential applications in targeted therapies, particularly where selective enzyme inhibition is required.

As research continues, the scientific community eagerly awaits further pharmacological data on N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-4-fluorobenzamide. Its development trajectory exemplifies modern drug discovery's interdisciplinary nature, combining synthetic chemistry, computational modeling, and biological screening. The compound's progress will likely be closely monitored by both academic and industrial researchers invested in next-generation therapeutic agents.

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